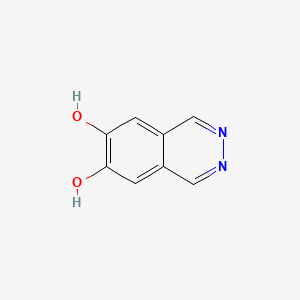

6,7-Phthalazinediol

Description

6,7-Phthalazinediol (CAS: 150256-28-3) is a bicyclic aromatic compound with the molecular formula C₈H₆N₂O₂ and a molar mass of 162.15 g/mol . Structurally, it features a phthalazine backbone substituted with hydroxyl groups at positions 6 and 5. This diol configuration imparts unique physicochemical properties, such as enhanced hydrogen-bonding capacity and polarity, which influence its solubility and reactivity.

Properties

IUPAC Name |

phthalazine-6,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-1-5-3-9-10-4-6(5)2-8(7)12/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJYLEIAXJSMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NN=CC2=CC(=C1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570243 | |

| Record name | 7-Hydroxyphthalazin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150256-28-3 | |

| Record name | 7-Hydroxyphthalazin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Phthalazinediol typically involves a series of chemical reactions starting from appropriate raw materials. One common method includes the cyclization of phthalic anhydride with hydrazine, followed by oxidation to yield the desired compound. The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. Safety protocols are strictly followed to handle the raw materials and intermediates safely .

Chemical Reactions Analysis

Types of Reactions

6,7-Phthalazinediol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives, while reduction can produce different hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6,7-Phthalazinediol has several scientific research applications, including:

Chemistry: It is used as an intermediate in organic synthesis, aiding in the development of complex molecules.

Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.

Industry: The compound is utilized in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-Phthalazinediol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to various physiological outcomes .

Comparison with Similar Compounds

Phthalazine derivatives exhibit diverse biological and chemical activities depending on substituent patterns. Below, 6,7-Phthalazinediol is compared to structurally related phthalazinones, focusing on synthesis, substituent positions, and inferred properties.

Table 1: Comparative Overview of this compound and Selected Phthalazinones

Key Observations :

Substituent Configuration: this compound’s dual hydroxyl groups distinguish it from mono-substituted analogs like compounds 14–16, which feature a single substituent at either position 6 or 6. Compounds 5–9 derive from benzalphthalides with substituents at positions C-5 and C-6, leading to regioisomeric products. This contrasts with this compound’s fixed substitution pattern, which may reduce synthetic complexity .

Synthetic Methodology: Phthalazinones like 14–16 are synthesized via a 4–11 hour reaction of benzalphthalides with methylhydrazine at 70–80°C, followed by chromatographic purification .

Physicochemical Properties: The dual hydroxyl groups in this compound likely confer higher melting points and aqueous solubility compared to mono-substituted phthalazinones. For example, methyl-substituted analogs (common in compounds 14–16) may exhibit increased hydrophobicity, impacting their pharmacokinetic profiles .

Biological Activity

6,7-Phthalazinediol, a derivative of phthalazine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its phthalazine backbone with hydroxyl groups at the 6 and 7 positions. This unique structure contributes to its reactivity and interaction with biological targets.

Pharmacological Activities

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

- Anticonvulsant Activity : Research indicates that phthalazine derivatives exhibit anticonvulsant properties. For instance, a study reported that certain phthalazine derivatives acted as non-competitive antagonists at AMPA receptors, demonstrating significant anticonvulsant effects in animal models .

- Antimicrobial Properties : Phthalazine derivatives have shown potential antimicrobial activity against various pathogens. The presence of hydroxyl groups enhances their interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains .

- Anti-inflammatory Effects : Compounds derived from phthalazine have been noted for their anti-inflammatory properties. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

The mechanism through which this compound exerts its biological effects involves several biochemical interactions:

- Enzyme Inhibition : The hydroxyl groups in this compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of enzymes involved in inflammatory processes .

- Receptor Modulation : As noted in anticonvulsant studies, this compound may interact with neurotransmitter receptors such as AMPA receptors, influencing neuronal excitability and synaptic transmission .

Research Findings and Case Studies

A comprehensive review of literature highlights various studies that have explored the biological activities of phthalazine derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.